molecular formula C14H19BBr2O3 B14901219 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B14901219
M. Wt: 405.92 g/mol
InChI Key: PVLNJLJYDGRRKH-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features both bromomethyl and dioxaborolan groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce bromomethyl groups at the 3 and 5 positions. This is followed by the introduction of the dioxaborolan group at the 4 position through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while the dioxaborolan group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s ability to undergo specific reactions makes it useful in the development of biochemical probes and sensors.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: It is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its ability to participate in various chemical reactions. The bromomethyl groups can act as electrophiles in substitution reactions, while the dioxaborolan group can form stable complexes with other molecules. These interactions can influence molecular pathways and targets, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromomethylphenol: Lacks the dioxaborolan group, making it less versatile in certain reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the bromomethyl groups, limiting its use in substitution reactions.

Uniqueness

3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both bromomethyl and dioxaborolan groups, allowing it to participate in a wider range of chemical reactions and making it more versatile in scientific research and industrial applications.

Properties

Molecular Formula

C14H19BBr2O3

Molecular Weight

405.92 g/mol

IUPAC Name

3,5-bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C14H19BBr2O3/c1-13(2)14(3,4)20-15(19-13)12-9(7-16)5-11(18)6-10(12)8-17/h5-6,18H,7-8H2,1-4H3

InChI Key

PVLNJLJYDGRRKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2CBr)O)CBr

Origin of Product

United States

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